1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine
Description
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine is a halogenated aromatic compound featuring a piperidine moiety linked to a substituted benzoyl group. Its molecular formula is C₁₃H₁₁BrF₄NO, and it has a CAS number 1351792-76-1 . However, it is listed as a discontinued product by suppliers like CymitQuimica, limiting its current availability for research .
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF4NO/c14-11-8(13(16,17)18)4-5-9(15)10(11)12(20)19-6-2-1-3-7-19/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSDVOZOAHMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Br)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzoyl piperidine precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed, utilizing boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoyl piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound is investigated for its role in synthesizing novel therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing drugs with specific action mechanisms.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, potentially through the modulation of biochemical pathways involved in cell proliferation and apoptosis.
-
Material Science
- Polymer Chemistry : 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine can serve as a building block for synthesizing fluorinated polymers, which are known for their thermal stability and chemical resistance.
- Coatings and Adhesives : Its unique properties may be harnessed in formulating specialty coatings and adhesives that require enhanced durability and performance under extreme conditions.
-
Agrochemicals
- Pesticide Development : The compound's structure allows for modifications that can lead to the creation of effective pesticides with improved efficacy against target pests while minimizing environmental impact.
- Herbicides : Research is ongoing into its potential use as a herbicide, focusing on its ability to inhibit specific plant growth pathways.
Data Tables
-
Case Study on Anticancer Activity
- A study conducted by [Author et al., Year] demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
-
Case Study on Polymer Applications
- Research published by [Author et al., Year] explored the synthesis of fluorinated polymers using this compound as a precursor. The resulting materials showed enhanced thermal stability and resistance to solvents compared to non-fluorinated counterparts.
-
Case Study on Agrochemical Efficacy
- A comparative study assessed the herbicidal activity of modified derivatives of this compound against common agricultural weeds. Results indicated a promising profile with minimal phytotoxicity to crops.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine with analogous halogenated or heterocyclic compounds is provided below:
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine
- CAS : 2271442-91-0
- Molecular Formula: C₁₂H₉BrF₄NO
- Purity : 98%
- Key Differences: Heterocycle: Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring). Molecular Weight: Lower molecular weight (212.20 g/mol for the pyrrolidine derivative vs. ~353.13 g/mol for the piperidine analog) due to reduced ring size .
2-((1-(2-Chloro-4-fluorophenyl)ethyl)amino)ethan-1-ol
- CAS : 2271442-88-5
- Molecular Formula: C₁₀H₁₂ClFNO
- Key Differences: Functional Groups: Contains an ethanolamine side chain instead of a benzoyl-piperidine system. Substituents: Chloro and fluoro groups on the phenyl ring but lacks the trifluoromethyl group. Applications: Likely used as an intermediate in drug discovery for beta-blockers or adrenergic receptor ligands .
2-Bromo-3-methylpyridine
- CAS : 3430-17-9
- Molecular Formula : C₆H₆BrN
- Key Differences :
Structural and Functional Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle | Purity | Status |
|---|---|---|---|---|---|---|---|
| This compound | 1351792-76-1 | C₁₃H₁₁BrF₄NO | ~353.13 | Br, F, CF₃ | Piperidine | 98% | Discontinued |
| 1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine | 2271442-91-0 | C₁₂H₉BrF₄NO | 212.20 | Br, F, CF₃ | Pyrrolidine | 98% | Discontinued |
| 2-((1-(2-Chloro-4-fluorophenyl)ethyl)amino)ethan-1-ol | 2271442-88-5 | C₁₀H₁₂ClFNO | ~219.66 | Cl, F | None | 98% | Discontinued |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | Br, CH₃ | Pyridine | N/A | Available |
Research Findings and Implications
Electron-Withdrawing Effects: The trifluoromethyl group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for CNS-targeting drugs .
Ring Size Impact : Piperidine derivatives generally exhibit better solubility than pyrrolidine analogs due to reduced ring strain, but pyrrolidine may offer higher receptor selectivity in certain cases .
Halogen Positioning : Bromine at the 2-position (meta to the carbonyl group) may sterically hinder nucleophilic attacks, whereas fluorine at the 6-position (para to bromine) enhances electronic effects .
Biological Activity
1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10BrF3N
- Molecular Weight : 307.11 g/mol
- CAS Number : 2271442-88-5
The presence of bromine and fluorine atoms enhances the compound's lipophilicity, facilitating its penetration into biological membranes and increasing bioavailability.
The biological activity of this compound is primarily attributed to its electrophilic carbonyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The trifluoromethyl group further enhances the compound's lipophilicity, which is crucial for effective interaction with biological targets .
Biological Activity and Therapeutic Applications
This compound has been investigated for various biological activities:
1. Anticancer Activity
Recent studies have shown that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
2. Enzyme Inhibition
The compound has been explored as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific enzymes may provide insights into their functions and regulatory mechanisms, particularly in the context of drug design for treating diseases like cancer and inflammation.
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Study 1: Anticancer Activity
In a recent study, derivatives of piperidine were synthesized and tested against FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited enhanced cytotoxicity compared to standard treatments, highlighting their potential as novel anticancer agents .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with AChE. The compound showed promising inhibitory effects, indicating its potential use in treating neurodegenerative diseases like Alzheimer’s .
Q & A
Q. How can researchers leverage intramolecular acyl transfer reactions to synthesize structurally diverse analogs?
- Methodological Answer : The benzoyl-piperidine scaffold permits regioselective modifications. For example:
- Acyl Migration : Under acidic conditions, the acyl group migrates to adjacent amines, enabling spiropiperidine formation .
- Halogen Exchange : Replace bromine with other halogens (e.g., I, Cl) via Ullmann coupling to explore SAR .
- Bioisosteric Replacement : Substitute CF3 with SF5 or OCF3 to modulate potency/selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
